molecular formula C9H4BrClO2 B1273435 3-Bromo-6-chlorochromone CAS No. 73220-38-9

3-Bromo-6-chlorochromone

Cat. No. B1273435
CAS RN: 73220-38-9
M. Wt: 259.48 g/mol
InChI Key: ZILSBPAUJJBEFF-UHFFFAOYSA-N
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Description

3-Bromo-6-chlorochromone is a compound that serves as a key intermediate in the synthesis of various chromone derivatives. Chromones are a class of compounds that have garnered interest due to their presence in flavonoids and their diverse biological activities. The presence of bromo and chloro substituents on the chromone scaffold allows for further functionalization through various chemical reactions, making it a versatile building block in organic synthesis.

Synthesis Analysis

The synthesis of 3-Bromo-6-chlorochromone derivatives has been explored through different synthetic routes. One approach involves the reaction of 3-aryl-1-(3-bromo-5-chloro-2-hydroxyphenyl)-2-propen-1-one under Mannich conditions, followed by an aza-Michael reaction and SeO2 oxidation to introduce a primary aminomethyl group at the 3-position of a 2-arylchromone scaffold . Another method describes the synthesis of 3-(dichloroacetyl)chromone from 3-(dimethylamino)-1-(2-hydroxyphenyl)propen-1-one, which can be further reacted with electron-rich amino-heterocycles to produce diverse fused pyridines . Additionally, a synthetic strategy for 2,3,6,8-tetrasubstituted chromone derivatives has been developed, utilizing palladium-mediated reactions to introduce various substituents into the chromone structure .

Molecular Structure Analysis

The molecular structure and vibrational spectroscopic properties of chromone derivatives, including those with bromo and chloro substituents, have been studied using quantum mechanical methods and density functional theory (DFT). These studies provide insights into the possible conformations, vibrational spectra, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) . The crystal structure of certain chromone derivatives has also been determined by X-ray diffraction, revealing planar organic frameworks and various intermolecular non-covalent interactions .

Chemical Reactions Analysis

3-Bromo-6-chlorochromone can undergo a variety of chemical reactions due to its reactive halogen substituents. For instance, the addition of nitronate anions to 3-bromochromone leads to the formation of chromono(2,3-d)isoxazolones . Gold-catalyzed rearrangement of propargylic carboxylates containing halogenated alkynes has been used to synthesize 1-bromo/chloro-2-carboxy-1,3-dienes, which can participate in further reactions such as Diels-Alder and cross-coupling .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-6-chlorochromone derivatives are influenced by their molecular structure and substituents. The presence of halogen atoms contributes to the reactivity of these compounds in various chemical transformations. The electronic properties, such as the distribution of electron density and the energy gap between HOMO and LUMO, are crucial for understanding the reactivity and interaction of these molecules with other species . The vibrational spectroscopy data provide information on the functional groups present and their interactions within the molecule .

Scientific Research Applications

Synthesis of Chromone-based Peptidomimetics

3-Bromo-6-chlorochromone has been utilized in the synthesis of chromone-based peptidomimetics. Researchers developed an efficient synthetic route to Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones, which can be used in the synthesis of these peptidomimetics. This highlights the compound's potential in creating molecules that mimic the function of peptides, which are significant in biological processes (Wallén et al., 2007).

Spectroscopic Properties Analysis

The spectroscopic properties (infrared, Nuclear magnetic resonance, and UV–Vis) of various halogen-substituted chromone molecules, including 3-Bromo-6-chlorochromone, were successfully analyzed. This study afforded unambiguous characterization of the main vibrational bands for these molecules, indicating their potential in spectroscopic studies (Erdogdu et al., 2019).

Synthesis of Tetrasubstituted Chromone Derivatives

A synthetic strategy to create 2,3,6,8-tetrasubstituted chromone derivatives using 3-Bromo-6-chlorochromone was developed. The study emphasizes the compound's versatility as a scaffold for introducing various substituents, making it valuable for synthesizing compounds with potential biological activities (Dahlén et al., 2006).

Crystal Structure Analysis

The crystal structures and Hirshfeld surface analyses of various chromones, including 6-Bromochromone and 6-Chlorochromone derivatives, were compared. This study provided insights into the non-covalent interactions within the lattices of these compounds, contributing to a deeper understanding of their molecular interactions and stability (Salpage et al., 2016).

Synthesis of Halogenated Dihydropyrano[3,2-b]Chromene Derivatives

Novel halogenated dihydropyrano[3,2-b]chromene derivatives were synthesized using 3-Bromo-6-chlorochromone. These compounds exhibited cytotoxic activity against lung and breast cancer cell lines, underscoring the potential of 3-Bromo-6-chlorochromone derivatives in anticancer drug discovery (Sabouri et al., 2022).

Safety And Hazards

3-Bromo-6-chlorochromone is classified as Acute Tox. 3 Oral according to the GHS classification . It may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

3-bromo-6-chlorochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClO2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILSBPAUJJBEFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393066
Record name 3-BROMO-6-CHLOROCHROMONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chlorochromone

CAS RN

73220-38-9
Record name 3-BROMO-6-CHLOROCHROMONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-6-chlorochromone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Sathiyamoorthi, JH Lee, Y Tan… - Frontiers in Cellular and …, 2023 - ncbi.nlm.nih.gov
… 3-Bromo-6-chlorochromone An external file that holds a picture, illustration, etc. Object … of 20 µg/mL while 3-bromochromone, 3-bromo-6-chlorochromone, chromone-3-carbonitrile, 3-…
Number of citations: 1 www.ncbi.nlm.nih.gov
JH Lee, YG Kim, Y Kim, J Lee - Microbiology Spectrum, 2023 - Am Soc Microbiol
… auris strains (KCTC 17809 and 17810) were least sensitive except 3-bromo-6-chlorochromone with an MIC of 20 µg/mL (71.7 µM). Notably, four chromone-3-carbonitriles, namely, 6-…
Number of citations: 3 journals.asm.org

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